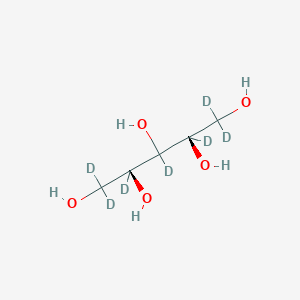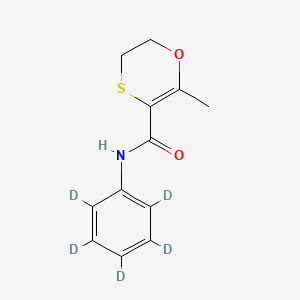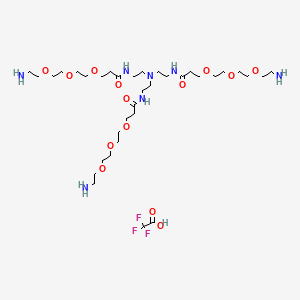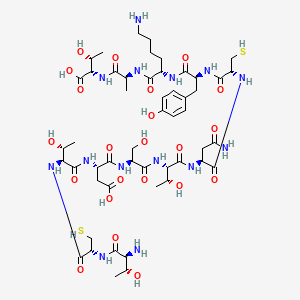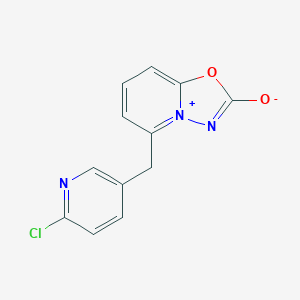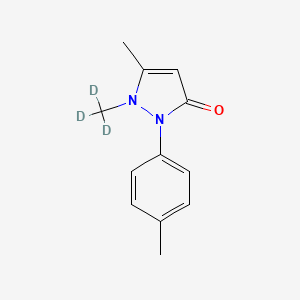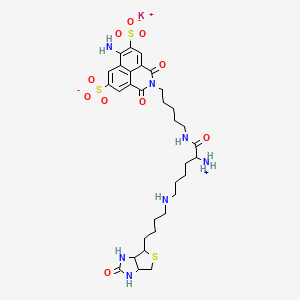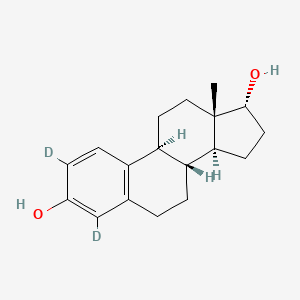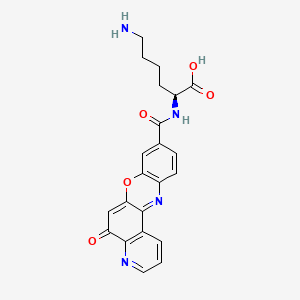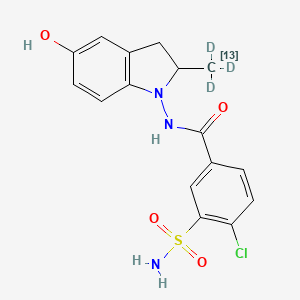
5-Hydroxy Indapamide-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Indapamide-13C,d3: is a labeled derivative of 5-Hydroxy Indapamide, where the hydrogen and carbon atoms are replaced with deuterium and carbon-13 isotopes, respectively . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Indapamide molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Hydroxy Indapamide-13C,d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxy Indapamide-13C,d3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways .
Biology: In biological research, it is used to study metabolic pathways and the pharmacokinetics of drugs .
Medicine: The compound is used in drug development to track the distribution and metabolism of pharmaceuticals in the body .
Industry: In the industrial sector, it is used in the development of new materials and processes that require precise quantitation and analysis .
Mécanisme D'action
The mechanism of action of 5-Hydroxy Indapamide-13C,d3 involves its use as a tracer to study the pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium and carbon-13 isotopes allows for precise tracking and quantitation of the compound in various biological and chemical systems . The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparaison Avec Des Composés Similaires
5-Hydroxy Indapamide: The non-labeled version of the compound.
Indapamide: A thiazide-like diuretic used to treat hypertension and edema
Uniqueness: 5-Hydroxy Indapamide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and quantitation in scientific research . This makes it a valuable tool in drug development and other research applications where accurate measurement is critical .
Propriétés
Formule moléculaire |
C16H16ClN3O4S |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |
Clé InChI |
ARPVNNMMMDXBBF-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
SMILES canonique |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



